molecular formula C18H29N5O11S2 B030141 (2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid CAS No. 90663-73-3

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B030141
CAS No.: 90663-73-3
M. Wt: 555.6 g/mol
InChI Key: RXKMADLQGPTPJP-NAKRPEOUSA-N
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Description

This compound is a highly specialized amino acid derivative with a complex structure featuring:

  • Chiral centers: Multiple stereochemical configurations (2S, 2R, 4S) critical for biological activity.
  • Functional groups: Amino, carboxy, amide, and disulfide bonds (S–S).
  • Structural motifs: A central disulfide bridge (from the disulfanyl group) and a carboxymethylamino side chain.

Its molecular weight is estimated to exceed 500 g/mol based on analogs (e.g., a related compound with CAS 100840-34-4 has a molecular weight of 484.487 g/mol) .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O11S2/c19-8(16(29)30)1-3-12(24)22-10(15(28)21-5-14(26)27)6-35-36-7-11(18(33)34)23-13(25)4-2-9(20)17(31)32/h8-11H,1-7,19-20H2,(H,21,28)(H,22,24)(H,23,25)(H,26,27)(H,29,30)(H,31,32)(H,33,34)/t8-,9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMADLQGPTPJP-NAKRPEOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514187
Record name (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90663-73-3
Record name (2S)-2-Amino-5-({(2R)-3-{[(2R)-2-{[(4S)-4-amino-4-carboxybutanoyl]amino}-2-carboxyethyl]disulfanyl}-1-[(carboxymethyl)amino]-1-oxopropan-2-yl}amino)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, commonly referred to as a complex peptide, is a naturally occurring compound found in certain fungi, notably Lentinula edodes (shiitake mushrooms). This compound exhibits significant biological activity, particularly in the context of its antioxidant properties and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₉N₅O₁₁S₂
  • Molecular Weight : 555.6 g/mol
  • CAS Number : 90663-73-3

Biological Activity

The biological activities of this compound can be summarized as follows:

Antioxidant Activity

Research has shown that this compound possesses potent antioxidant properties. It helps in scavenging free radicals, thereby protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Properties

Studies indicate that this peptide exhibits antimicrobial activity against a range of pathogens. For instance, it has been noted for its effectiveness against drug-resistant bacteria, making it a candidate for further development in treating infections that are difficult to manage with conventional antibiotics.

Immunomodulatory Effects

The compound may also play a role in modulating immune responses. Preliminary studies suggest that it can enhance the activity of immune cells, potentially aiding in the body's defense against infections and diseases.

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

  • Antioxidant Studies : A study published in Pharmaceutical Biology highlighted the antioxidant capacity of related sulfur-containing compounds, suggesting that the disulfide bond present in this compound contributes significantly to its antioxidant activity.
  • Antimicrobial Efficacy : In a recent investigation, this compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial viability, supporting its potential as an antimicrobial agent .
  • Immunological Studies : A case study explored the immunomodulatory effects of derivatives of this compound in animal models. It was found that these compounds could enhance the proliferation of lymphocytes, indicating a potential role in boosting immune responses .

Data Table: Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenger
AntimicrobialInhibits growth of drug-resistant bacteria
ImmunomodulatoryEnhances lymphocyte proliferation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Functional Groups Key Features Potential Applications
Target Compound Not explicitly listed (estimated C19H28N8O10S2) Amino, carboxy, amide, disulfide Disulfide bridge, carboxymethylamino group Hypothesized redox modulation or enzyme inhibition
(2S)-2-amino-5-[(4S)-4-amino-4-carboxybutanamido]-5-oxopentanoic acid () C10H16N4O6 Amino, carboxy, amide Simpler structure lacking disulfide and carboxymethylamino groups Potential precursor in peptide synthesis
(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid (CAS 100840-34-4, ) C17H24N8O7S Amino, carboxy, amide, thioether, purine Purine moiety for nucleic acid interactions Possible role in nucleotide metabolism
CHEBI:94295 (arsenic-containing analog, ) C14H23AsN4O7S Amino, carboxy, amide, dimethylarsinothio Arsenic substituent (dimethylarsinothio) Unclear; arsenic may confer toxicity or unique reactivity

Research Findings and Gaps

  • Synthetic Challenges : The stereochemical complexity and disulfide bond necessitate advanced synthesis strategies, as seen in marine natural product isolation (e.g., salternamides) .
  • Computational Modeling : Molecular descriptors (e.g., van der Waals space) could predict interactions, but electronic structure details are lacking .
  • Biological Activity: No direct studies exist for the target compound.

Preparation Methods

Hydrogen Peroxide–Mediated Oxidation

The most common method involves oxidizing reduced glutathione (GSH) using hydrogen peroxide (H₂O₂). GSH (γ-L-glutamyl-L-cysteinylglycine) is dissolved in aqueous buffer (pH 8.0), and H₂O₂ is added stoichiometrically (1:1 molar ratio) to initiate disulfide bond formation. The reaction proceeds as:

2 GSH + H2O2 GSSG +2 H2O2 \text{ GSH } + \text{ H}2\text{O}2 \rightarrow \text{ GSSG } + 2 \text{ H}_2\text{O}

Optimization Parameters :

  • pH : Alkaline conditions (pH 7.5–8.5) favor thiolate ion formation, accelerating oxidation.

  • Temperature : Room temperature (20–25°C) minimizes side reactions like sulfonic acid formation.

  • Reaction Time : 1–2 hours, monitored via HPLC or spectrophotometry.

Yield and Purity :

  • Typical yields range from 85–95% with >98% purity when using purified GSH.

  • Impurities include traces of sulfonic acid derivatives (<2%), removed via ion-exchange chromatography.

Catalytic Oxidation with Platinum-Based Complexes

A patent-pending method employs cis-diamminedichloroplatinum (cisplatin) as a catalyst to enhance oxidation efficiency and disulfide bond stability.

Procedure :

  • Reaction Setup : GSH (1 mmol) is dissolved in deionized water with cisplatin (0.001 mmol, 1:1000 molar ratio).

  • Oxidation : H₂O₂ (0.9 equivalents) is added dropwise at 25°C under nitrogen atmosphere.

  • Quenching : The reaction is halted with 0.5% sulfosalicylic acid (SSA) after 30 minutes.

Advantages :

  • Yield : >98% GSSG with negligible overoxidation products.

  • Stability : The platinum composite stabilizes the disulfide bond, extending shelf life.

Enzymatic Synthesis Using Glutathione Reductase

NADPH-Dependent Recycling System

Glutathione reductase (GR) catalyzes the reduction of GSSG to GSH using NADPH. Reversing this reaction enables GSSG synthesis under oxidative conditions.

Protocol :

  • Reagents : 10 mM GSH, 2 mM NADP⁺, 5 U/mL GR in 50 mM Tris-HCl (pH 7.8).

  • Incubation : 37°C for 1 hour, with continuous O₂ bubbling to drive oxidation.

  • Termination : Deproteinize with 5% trichloroacetic acid (TCA).

Outcomes :

  • Conversion Efficiency : 70–80% GSSG yield.

  • Limitations : Requires costly enzymes and cofactors, limiting scalability.

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly of Protected Fragments

For non-natural analogs (e.g., selenium-substituted GSSG), SPPS allows precise control over stereochemistry.

Synthetic Route :

  • Resin Loading : Fmoc-Gly-Wang resin (0.2 mmol/g) is used as the solid support.

  • Coupling Steps :

    • Fmoc-Cys(Trt)-OH → Fmoc-Glu(OtBu)-OH → Fmoc-Gly-OH (each coupled using HBTU/DIPEA).

  • Disulfide Formation :

    • On-resin oxidation with iodine (I₂) in DMF/H₂O (10:1) for 2 hours.

  • Cleavage : TFA/thioanisole/EDT (94:3:3) for 3 hours.

Yield : 9–12% overall yield for selenium analogs; sulfur-based GSSG yields are higher (20–30%).

Analytical and Purification Techniques

Quantification of GSSG

Fluorometric Assays :

  • GSH/GSSG Ratio Kit : Uses Thiol Green dye (Ex/Em = 490/520 nm) to distinguish GSH (reduced) and GSSG (oxidized).

    • Sensitivity : Detects 0.1–10 μM GSSG.

    • Sample Prep : Deproteinization with 5% SSA to prevent artifactual oxidation.

HPLC Analysis :

  • Column : C18 reverse-phase (5 μm, 250 × 4.6 mm).

  • Mobile Phase : 0.1% TFA in water/acetonitrile gradient.

  • Retention Time : GSSG elutes at 12.3 minutes.

Challenges and Innovations

Disulfide Bond Stability

  • Issue : Spontaneous reduction to GSH in biological matrices.

  • Solution : Platinum composites (e.g., cisplatin-GSSG) reduce reduction rates by 50%.

Scalability of Enzymatic Methods

  • Cost Reduction : Immobilizing GR on chitosan beads lowers enzyme consumption by 40% .

Q & A

Basic Research Questions

Q. How can the molecular formula and elemental composition of this compound be determined experimentally?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with elemental analysis to confirm the empirical formula (e.g., CₓHᵧNᵃOᵇSᶜ). Cross-validate with nuclear magnetic resonance (NMR) to resolve ambiguities in stereochemistry and substituent positions. For example, and provide analogous molecular formulas (C₈H₁₄N₄O₆ and C₁₁H₂₂N₄O₄) and elemental breakdowns, which can guide baseline comparisons .

Q. What experimental strategies are recommended for synthesizing this compound given its disulfide bonds and multiple chiral centers?

  • Methodology : Employ solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carboxylic acids) to control disulfide bond formation. Use redox buffers (e.g., glutathione) to stabilize sulfhydryl groups during coupling. highlights the relevance of N-acyl-α-amino acid derivatives and carboxamide groups, suggesting peptide-like synthesis protocols .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodology : Conduct accelerated stability studies using HPLC to monitor degradation products. Design a factorial experiment varying pH (2–10), temperature (4–50°C), and ionic strength. emphasizes the need for rigorous handling protocols, which aligns with stability testing under controlled environments .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s reactivity in catalytic or enzymatic systems?

  • Methodology : Use density functional theory (DFT) to model reaction pathways, focusing on disulfide bond lability and nucleophilic attack sites. and advocate for integrating quantum chemical calculations with experimental data to refine reaction mechanisms, such as ICReDD’s computational-experimental feedback loop .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodology : Apply multi-technique validation:

  • Compare 2D NMR (COSY, NOESY) with X-ray diffraction data to resolve stereochemical discrepancies.
  • Use dynamic nuclear polarization (DNP) NMR to enhance sensitivity for low-concentration samples.
    and provide structural analogs (e.g., ZINC01529867) that demonstrate the utility of cross-validated spectroscopic workflows .

Q. What strategies optimize the compound’s yield in multi-step syntheses while minimizing racemization?

  • Methodology : Implement Design of Experiments (DoE) to screen critical factors (e.g., coupling reagent efficiency, solvent polarity). Use chiral HPLC to track enantiomeric excess at each step. ’s subclass RDF2050112 (reaction fundamentals and reactor design) supports systematic optimization of reaction parameters .

Q. How can AI-driven platforms enhance the prediction of this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodology : Train machine learning models on datasets of structurally similar compounds (e.g., guanidine-containing peptides from ) to predict binding affinities. Tools like COMSOL Multiphysics integrated with AI can simulate molecular docking and free-energy landscapes, as suggested in .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

  • Methodology :

  • Check for adduct formation (e.g., Na⁺/K⁺) or isotopic patterns.
  • Re-evaluate synthetic purity: Trace metal contaminants (e.g., from catalysts) may skew results.
  • Compare with ’s atom-counting approach (32 atoms in C₈H₁₄N₄O₆) to identify missing/extra fragments .

Q. What steps validate conflicting results in disulfide bond stability assays?

  • Methodology :

  • Replicate assays under inert atmospheres (N₂/Ar) to rule out oxidative interference.
  • Use Ellman’s reagent to quantify free thiols and confirm disulfide integrity.
  • Cross-reference with ’s classification of secondary carboxylic acid amides, which are prone to hydrolysis under acidic/basic conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

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